[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride
Description
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride is a structurally complex amine derivative featuring a benzothiophene and oxazole moiety. The compound’s design combines heterocyclic aromatic systems, which are often leveraged in medicinal chemistry for their pharmacokinetic and electronic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C17H21ClN2OS |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-N-[(3-methyl-1-benzothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-4-17-19-12(3)14(20-17)9-18-10-16-11(2)13-7-5-6-8-15(13)21-16;/h5-8,18H,4,9-10H2,1-3H3;1H |
InChI Key |
IYMWYBPPWCEDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)CNCC2=C(C3=CC=CC=C3S2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzothiophene intermediates, followed by their coupling through a series of reactions.
Oxazole Synthesis: The oxazole ring can be synthesized via cyclodehydration of 2-amino-2-oxazolines or by the reaction of α-haloketones with nitriles.
Benzothiophene Synthesis: Benzothiophene can be synthesized through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce oxazoline or oxazolidine derivatives.
Scientific Research Applications
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and pharmacological profiles. Below is a comparative analysis:
Heterocyclic Core Comparison
Key Observations :
- Benzothiophene vs. Indole/Thiazole : The target compound’s benzothiophene core may confer enhanced lipophilicity and π-stacking capacity compared to indole-based analogs .
- Substituent Impact : The ethyl and methyl groups on the oxazole ring likely improve metabolic stability relative to the polar sulfonylurea groups in triflusulfuron derivatives .
Pharmacokinetic and Physicochemical Properties
Research Findings and Limitations
- Structural Uniqueness : The combination of benzothiophene and oxazole is rare in literature, distinguishing it from triazine-based agrochemicals and indole-thiazole pharmacophores .
- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Extrapolations are based on structural analogs.
Biological Activity
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride (CAS Number: 2418667-62-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 300.4 g/mol. The structure features an oxazole ring and a benzothiophene moiety, which are known to influence the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂OS |
| Molecular Weight | 300.4 g/mol |
| CAS Number | 2418667-62-4 |
Antimicrobial Properties
Research indicates that compounds with oxazole and benzothiophene structures exhibit antimicrobial properties. For example, studies have shown that benzothiazole derivatives demonstrate significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL . The structural similarities suggest that this compound may also possess similar antimicrobial efficacy.
The mechanism of action for compounds in this class often involves inhibition of key metabolic pathways in bacteria. For instance, docking studies have shown that certain derivatives bind effectively to target proteins involved in bacterial cell wall synthesis, which is crucial for their antibacterial activity . This suggests that the compound may inhibit specific enzymes or receptors critical for microbial survival.
Cytotoxicity and Safety
Investigations into the cytotoxic effects of related compounds reveal varying degrees of toxicity. Aliphatic amines have been noted for their toxic potential; however, specific toxicity data for this compound remains limited . Further studies are necessary to evaluate its safety profile comprehensively.
In Vitro Studies
In vitro evaluations have demonstrated promising results for similar compounds against various bacterial strains. For example, a study comparing new benzothiazole derivatives found that certain compounds exhibited better activity than standard treatments like Rifampicin . This suggests a potential therapeutic application for the compound in treating resistant bacterial infections.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential to assess the efficacy and safety in living organisms. Current literature lacks detailed in vivo research specifically on this compound, highlighting an area for future investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride?
- Methodology : A common approach involves multi-step reactions starting with precursor functionalization. For example, refluxing with sodium acetate in acetic acid (3–5 hours) can promote condensation, as seen in similar heterocyclic syntheses . Temperature control (e.g., 80–100°C) and solvent selection (e.g., DMF/acetic acid for recrystallization) are critical for yield optimization. Purification via sequential washing (acetic acid, ethanol, diethyl ether) and recrystallization improves purity .
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- Methodology :
- NMR/IR : Use H and C NMR to confirm substituent positions on oxazole and benzothiophene moieties. IR can identify amine hydrochloride salt formation (N–H stretches ~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Computational Analysis : Density functional theory (DFT) predicts electronic properties and hydrogen-bonding interactions, which are critical for biological activity (e.g., oxazole nitrogen interactions) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorogenic substrates. For receptor binding, employ radioligand displacement assays .
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HepG2) to establish IC values. Compare with structurally related oxadiazole/thiazole derivatives to identify activity trends .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological efficacy be resolved?
- Methodology :
- Dose-response validation : Replicate studies across multiple labs using standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference).
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities directly, minimizing false positives from off-target effects .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., oxadiazole derivatives with similar logP values) to identify structure-activity relationships (SAR) .
Q. What strategies enhance the compound’s binding affinity through oxazole/benzothiophene moiety modifications?
- Methodology :
- Substituent optimization : Introduce electron-withdrawing groups (e.g., –CF) on the oxazole ring to strengthen hydrogen bonding with target proteins .
- Ring hybridization : Replace benzothiophene with bioisosteres (e.g., benzofuran) and evaluate activity via molecular docking (e.g., AutoDock Vina) .
- Stereochemical control : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) and compare pharmacokinetic profiles .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic/electrophilic environments?
- Methodology :
- Kinetic studies : Monitor reaction rates under varying pH and temperature conditions. For example, oxidation with KMnO may cleave the oxazole ring, while LiAlH reduces amine groups .
- Computational modeling : Use Gaussian software to simulate transition states and identify reactive sites (e.g., benzothiophene sulfur as a nucleophilic center) .
Data Contradiction and Validation
Q. How can researchers address variability in reported synthetic yields?
- Methodology :
- Process optimization : Use design of experiments (DoE) to test variables (e.g., molar ratios, solvent polarity). For example, increasing acetic acid volume may improve solubility of intermediates .
- Analytical rigor : Employ HPLC (C18 column, 0.1% TFA buffer) to quantify purity at each step. Compare yields with literature values for analogous reactions (e.g., oxadiazole derivatives: 60–80% yields under optimized conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
